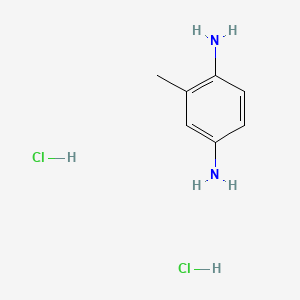

2,5-Diaminotoluene dihydrochloride

Descripción

Nomenclature and Chemical Isomers

Systematic and Common Names of 2,5-Diaminotoluene (B146830) Dihydrochloride (B599025) and Related Diaminotoluenes

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for 2,5-Diaminotoluene dihydrochloride is dihydrogen 2-methylbenzene-1,4-diamine dichloride. fishersci.ca It is also known by several synonyms, including 2,5-Toluenediamine Dihydrochloride, Tolylene-2,5-diamine Dihydrochloride, and 2-Methyl-1,4-phenylenediamine Dihydrochloride. fishersci.catcichemicals.com The parent compound, 2,5-diaminotoluene, has the IUPAC name 2-methylbenzene-1,4-diamine. nih.gov Common names and synonyms for the free base include p-toluenediamine, 2-methyl-p-phenylenediamine, and toluene-2,5-diamine. nih.govinchem.org

The dihydrochloride form has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol . fishersci.ca The free base, 2,5-diaminotoluene, has the chemical formula C7H10N2 and a molar mass of 122.17 g/mol . wikipedia.org

Table 1: Nomenclature of 2,5-Diaminotoluene and its Dihydrochloride Salt

| Name Type | 2,5-Diaminotoluene | This compound |

|---|---|---|

| IUPAC Name | 2-methylbenzene-1,4-diamine nih.gov | dihydrogen 2-methylbenzene-1,4-diamine dichloride fishersci.ca |

| Common Synonyms | Toluene-2,5-diamine nih.gov, 2-Methyl-1,4-benzenediamine wikipedia.org, p-Toluenediamine nih.gov | 2,5-Toluenediamine Dihydrochloride tcichemicals.com, Tolylene-2,5-diamine Dihydrochloride tcichemicals.com, 2-Methyl-1,4-phenylenediamine Dihydrochloride tcichemicals.com |

| CAS Number | 95-70-5 nih.gov | 615-45-2 fishersci.ca |

Isomeric Forms of Diaminotoluene and their Structural Relationships

Diaminotoluene (DAT) exists in six isomeric forms, where the positions of the two amino groups on the toluene (B28343) ring differ. who.int These isomers are structurally related, all possessing a methyl group and two amino groups attached to a benzene (B151609) ring. who.int The isomers of diaminotoluene are:

2,3-Diaminotoluene

2,5-Diaminotoluene

3,4-Diaminotoluene

3,5-Diaminotoluene

The most commercially significant isomers are 2,4-diaminotoluene and 2,6-diaminotoluene, often produced as a mixture. inchem.org Commercial mixtures of the 2,3- and 3,4-isomers are also utilized. nih.gov

Table 2: Isomers of Diaminotoluene

| Isomer | IUPAC Name | CAS Number |

|---|---|---|

| 2,3-Diaminotoluene | 3-methylbenzene-1,2-diamine | 2687-25-4 guidechem.com |

| 2,4-Diaminotoluene | 4-methylbenzene-1,3-diamine wikipedia.org | 95-80-7 wikipedia.org |

| 2,5-Diaminotoluene | 2-methylbenzene-1,4-diamine nih.gov | 95-70-5 wikipedia.org |

| 2,6-Diaminotoluene | 2-methylbenzene-1,3-diamine nih.gov | 823-40-5 nih.gov |

| 3,4-Diaminotoluene | 4-methylbenzene-1,2-diamine | 496-72-0 |

| 3,5-Diaminotoluene | 5-methylbenzene-1,3-diamine | 108-71-4 |

Historical Context of this compound in Chemical Science

The parent compound, 2,5-diaminotoluene, was first described in 1877 by R. Nietzki. justia.com Its initial preparation involved the cleavage of o-amido-azotoluene using tin and hydrochloric acid. justia.com Historically, diaminotoluenes have been significant as intermediates in the chemical industry, particularly for the production of toluene diisocyanates (TDI), which are key components in the manufacture of polyurethanes. inchem.orgwikipedia.org

The production of diaminotoluenes is typically achieved through the catalytic hydrogenation of dinitrotoluenes. inchem.orgwikipedia.org While 2,4-diaminotoluene has been the most extensively used isomer for TDI production, other isomers, including 2,5-diaminotoluene, have found applications in the synthesis of dyes for various materials such as textiles, furs, and leathers. inchem.orgwikipedia.org For instance, 2,5-diaminotoluene is a precursor for dyes like CI Basic Red 2 and CI Acid Brown 103. wikipedia.org

In the context of academic research, the dihydrochloride salt is often used due to its increased stability and solubility in aqueous solutions compared to the free base. who.int This makes it a more convenient form for certain experimental procedures. Early toxicological and mutagenicity studies on diaminotoluenes often utilized the various isomers to understand structure-activity relationships. inchem.org

Research Significance and Scope of this compound Studies

The research significance of this compound and its parent compound spans several areas of chemical science.

Polymer Chemistry: Diaminotoluenes, including the 2,5-isomer, serve as monomers and curing agents in the synthesis of polymers. They can act as cross-linking agents and chain extenders in the production of materials like polyurethanes and epoxy resins. nih.gov

Dye Synthesis: 2,5-Diaminotoluene is a well-established intermediate in the production of a variety of dyes. wikipedia.orgchemicalbook.com Research in this area focuses on developing new dyes with specific properties and improving synthesis efficiency. It is used to create black, brown, and blonde shades in hair dyes. wikipedia.org

Analytical Chemistry: The development of sensitive and selective analytical methods for the detection and quantification of diaminotoluene isomers, including 2,5-diaminotoluene, is an ongoing area of research. This is important for monitoring its presence in various matrices.

Toxicology and Mechanistic Studies: this compound has been used in toxicological research to investigate the biological effects of aromatic amines. europa.eu Studies have explored its potential for inducing mutations. europa.eu For example, it was investigated for the induction of somatic mutations in the mouse spot test. europa.eu

Coordination Chemistry: The amino groups in 2,5-diaminotoluene can coordinate with metal ions, making it a ligand in the synthesis of coordination complexes. Research in this area explores the structural and electronic properties of these metal complexes.

Structure

2D Structure

Propiedades

IUPAC Name |

2-methylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUHVWVGRKTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-70-5 (Parent) | |

| Record name | 2,5-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060650 | |

| Record name | p-Toluenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

615-45-2 | |

| Record name | 2,5-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diaminotoluene Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,5-DIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY506235UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Methodologies of 2,5 Diaminotoluene Dihydrochloride

Established Synthetic Routes for 2,5-Diaminotoluene (B146830) and its Salts

The synthesis of 2,5-Diaminotoluene, a colorless crystalline solid in its pure form, is foundational to producing its dihydrochloride (B599025) salt. wikipedia.org Several methodologies have been developed, primarily focusing on the reduction of nitroaromatic compounds or the cleavage of azo dyes.

Reductive Cleavage Pathways for 2,5-Diaminotoluene Synthesis

A historical and well-documented method for synthesizing 2,5-Diaminotoluene is through the reductive cleavage of an azo compound, specifically 4-amino-2,3'-dimethylazobenzene, also known as ortho-aminoazotoluene. guidechem.com This process breaks the nitrogen-nitrogen double bond (azo group) to yield two primary amine products.

The reaction cleaves ortho-aminoazotoluene to produce both o-toluidine (B26562) and the desired 2,5-diaminotoluene. justia.com Classic reducing systems employed for this transformation include metals in acidic media, such as tin (Sn) with hydrochloric acid (HCl) or zinc (Zn) dust with hydrochloric acid. guidechem.com Following the reduction, the resulting mixture of amines requires separation, which can be achieved through techniques like fractional distillation after neutralization and extraction. justia.com

| Starting Material | Reducing Agents | Key Products |

|---|---|---|

| 4-amino-2,3'-dimethylazobenzene | Tin (Sn) and Hydrochloric Acid (HCl) | 2,5-Diaminotoluene, o-toluidine |

| Process Details: This is a classic chemical reduction method. The strong reducing environment created by the metal and acid cleaves the N=N azo bond. A significant challenge in this route is the subsequent separation of the two amine products. | ||

| 4-amino-2,3'-dimethylazobenzene | Zinc (Zn) dust and Hydrochloric Acid (HCl) | 2,5-Diaminotoluene, o-toluidine |

| Process Details: Similar to the tin-based method, zinc dust provides the electrons for the reduction in an acidic medium. The workup and purification challenges remain comparable. |

Electrolytic Reduction Methods for 2,5-Dinitrotoluene (B8417)

An alternative to chemical reductants is the use of electrochemical methods. The electrolytic reduction of 2,5-dinitrotoluene serves as a direct pathway to 2,5-diaminotoluene. wikipedia.orgguidechem.com This process involves the controlled application of an electric current to a solution of the dinitro compound, typically in a specialized electrochemical cell.

In this method, the two nitro groups (-NO₂) on the toluene (B28343) ring are reduced to primary amine groups (-NH₂). This approach can offer advantages in terms of reagent handling and waste reduction compared to metal-acid systems. The efficiency of the reduction is dependent on factors such as electrode material, electrolyte composition, current density, and reactor design.

Condensation and Reduction Approaches

A more complex, multi-step synthesis route involves an initial condensation reaction followed by coupling and final reduction. wikipedia.orgguidechem.com This pathway begins with the reaction of 2-amino-1-methylbenzene (o-toluidine) and toluene-4-sulfonyl chloride. This condensation step produces an intermediate, 4-toluenesulfono-2-toluidide. guidechem.com

This intermediate is then coupled with a diazotized aminobenzenesulfonic acid. The resulting azo compound is subsequently reduced to yield 2,5-diaminotoluene. This method, while intricate, allows for the construction of the target molecule through a series of controlled chemical transformations.

Azo Bond Fracture Reduction Hydrogenolysis for 2,5-Diaminotoluene Sulfate (B86663)

A prominent method, particularly for producing the stable sulfate salt, involves the synthesis of an azo intermediate followed by catalytic hydrogenolysis. google.com This process starts with the diazo-coupling of o-toluidine with itself to form 2-aminoazotoluene. google.com

The crucial step is the subsequent reductive hydrogenolysis, which fractures the azo bond. This is typically achieved using hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst. google.com Commonly used catalysts include Raney Nickel (Raney-Ni) or Palladium on Carbon (Pd/C). google.com The reaction is often performed in an aqueous solvent under pressure (0.5-1.2 MPa) and at elevated temperatures (50-70°C). google.com A key feature of this method is the co-production of o-toluidine, which can be recovered from the reaction mixture by steam distillation and recycled, making the process more economical and environmentally friendly. google.com After the catalyst is filtered off, the resulting aqueous solution of 2,5-diaminotoluene can be directly used or reacted with sulfuric acid to precipitate the more stable 2,5-diaminotoluene sulfate.

Industrial Scale Production Considerations and Advancements

Transitioning laboratory syntheses to industrial-scale production introduces critical considerations regarding cost, efficiency, safety, and environmental impact. For 2,5-diaminotoluene, a major challenge is the inherent instability of the free base, which is prone to air oxidation, leading to discoloration and the formation of tarry sediments. justia.com This sensitivity necessitates careful handling, such as processing under an inert atmosphere and storing in cool, light-protected conditions. justia.com

To circumvent these handling issues, the compound is often produced and sold as a more stable salt, most commonly the sulfate or dihydrochloride. justia.comgoogle.com The sulfate salt, for instance, is formed by reacting the diamine with sulfuric acid, protonating the amino groups and thereby protecting them from oxidation. justia.com However, the use of salts can introduce a high salt burden in final formulations, which can be a disadvantage in certain applications. justia.com

Advancements in manufacturing have focused on improving yield, purity, and sustainability. A significant development is the shift from older reduction methods, which use large quantities of metals and acids, to catalytic hydrogenation. justia.comdatamintelligence.com Modern industrial processes often involve the catalytic hydrogenation of 2-methyl-4-nitroaniline (B30703). justia.com

This process offers several advantages:

Cleaner Production: It avoids the formation of large amounts of metal sludge associated with methods like iron powder reduction. patsnap.com

High Purity: Catalytic methods can produce high-purity 2,5-diaminotoluene, which is crucial for its application in dyes and polymers. datamintelligence.com

Efficiency: Innovations in catalyst technology, such as using supported palladium or platinum catalysts, improve reaction efficiency and allow for easier catalyst recovery and reuse. justia.com

The reaction is typically carried out by hydrogenating 2-methyl-4-nitroaniline with hydrogen gas in the presence of a catalyst, often in an aprotic-nonpolar solvent. justia.com Process parameters such as temperature (e.g., 60-90°C) and hydrogen pressure (e.g., 25-2,000 psig) are optimized to ensure complete conversion and high yield. justia.comgoogle.com

Analysis of By-products and Impurities in Synthetic Processes

The purity of 2,5-diaminotoluene is critical for its end-use applications, and the nature of impurities often depends on the synthetic route employed.

Isomeric Impurities: The initial nitration of toluene to produce precursors like dinitrotoluene is not perfectly selective. The process yields a mixture of isomers, with 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279) being major products, but also smaller quantities of 2,3-, 3,4-, and 2,5-dinitrotoluene. mdpi.com Consequently, reduction of this mixture can lead to the presence of other toluenediamine isomers in the final product.

Starting Material Residues: In syntheses involving azo bond cleavage, residual starting materials like o-toluidine can be a significant impurity. google.com For cosmetic applications, the concentration of o-toluidine is strictly controlled, often requiring levels below 50 ppm, necessitating extensive purification steps like steam distillation, extraction, and multiple adsorptions with activated carbon. google.comnih.gov

Catalyst Traces: When using metal catalysts like Raney Nickel, trace amounts of nickel may remain in the final product. justia.com Removing these metal residues is essential, especially for cosmetic-grade products, but can be a costly and difficult part of the purification process. justia.com

Reaction Intermediates: Incomplete reduction of dinitrotoluene can leave behind intermediates such as aminonitrotoluenes or hydroxylaminonitrotoluenes.

Oxidation Products: As previously noted, the free base of 2,5-diaminotoluene is susceptible to oxidation, which can lead to the formation of colored polymeric impurities if not handled under inert conditions. justia.com

The table below summarizes common impurities associated with different synthetic precursors.

| Synthetic Precursor/Method | Common By-products and Impurities |

|---|---|

| 2,5-Dinitrotoluene | Isomeric dinitrotoluenes (e.g., 2,4-DNT, 2,6-DNT), partially reduced intermediates (aminonitrotoluenes) |

| 4-amino-2,3'-dimethylazobenzene | o-Toluidine, other cleavage products |

| 2-methyl-4-nitroaniline | Unreacted starting material, isomeric impurities from precursor synthesis |

| General (All Routes) | Catalyst residues (e.g., Ni, Pd), oxidation products, solvent residues |

Analytical Methodologies for 2,5 Diaminotoluene Dihydrochloride

Chromatographic Techniques

Chromatography is a fundamental analytical tool for the separation and analysis of 2,5-Diaminotoluene (B146830) dihydrochloride (B599025). Different chromatographic methods offer varying degrees of resolution, sensitivity, and speed, making them suitable for diverse analytical challenges.

Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)

Gas-Liquid Chromatography (GLC) is a well-established technique for the analysis of volatile and semi-volatile compounds like 2,5-Diaminotoluene. In this method, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and liquid phases.

For the analysis of 2,5-Diaminotoluene, a high-purity grade of over 98.0% is often verified by GLC tcichemicals.com. The use of a Flame Ionization Detector (FID) is common for the detection of organic compounds. The FID operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which generates ions and results in an electrical current proportional to the amount of analyte. This makes GLC-FID a robust and sensitive method for the quantitative analysis of 2,5-Diaminotoluene.

Table 1: General Parameters for GLC-FID Analysis of Aromatic Amines

| Parameter | Typical Setting |

| Column Type | Capillary column (e.g., fused silica (B1680970) with a non-polar or medium-polarity stationary phase) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Sufficiently high to ensure complete vaporization without degradation |

| Oven Temperature Program | Ramped to achieve separation of isomers and impurities |

| Detector | Flame Ionization Detector (FID) |

| Detector Gases | Hydrogen and Air |

Thin-Layer Chromatography (TLC) for Aromatic Amines

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique frequently used for the qualitative analysis and separation of aromatic amines, including 2,5-Diaminotoluene. This method involves spotting the sample onto a thin layer of adsorbent material, typically silica gel, on a flat carrier such as a glass plate or plastic sheet. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the visualization of aromatic amines like 2,5-Diaminotoluene, a common technique involves spraying the developed TLC plate with a solution of p-dimethylaminobenzaldehyde nih.gov. This reagent reacts with the primary aromatic amines to produce distinctly colored spots, allowing for their identification. The choice of the mobile phase is critical for achieving good separation, and various solvent systems can be employed depending on the specific isomers and impurities being analyzed oup.com.

Table 2: Common Components in TLC Analysis of Aromatic Amines

| Component | Description |

| Stationary Phase | Silica gel 60 F254 plates are commonly used. |

| Mobile Phase | A mixture of organic solvents, such as hexane (B92381) and isopropanol, can be used. The polarity of the mobile phase is adjusted to optimize the separation. |

| Visualization Reagent | A 1% methanolic solution of p-dimethylaminobenzaldehyde containing a small amount of concentrated sulfuric acid is a typical spray reagent. |

| Detection | Visual inspection after spraying the reagent, or under UV light if the compounds are fluorescent or the plate contains a fluorescent indicator. |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide variety of compounds, including 2,5-Diaminotoluene and its salts. HPLC with Ultraviolet (UV) detection is a particularly common method for its analysis. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

Both normal-phase and reversed-phase HPLC can be utilized for the analysis of diaminotoluene isomers. In a normal-phase setup, a polar stationary phase is used with a non-polar mobile phase. For instance, 2,4- and 2,6-diaminotoluene (B122827) have been resolved using an acetonitrile-water-saturated chloroform (B151607) mobile phase with UV detection at 250 nm nih.gov.

Reversed-phase HPLC is also frequently employed, where a non-polar stationary phase is used with a polar mobile phase. For example, 2,5-Diaminotoluene sulfate (B86663) has been analyzed using a mobile phase of acetonitrile (B52724), water, and phosphoric acid sielc.comsielc.com. The purity of 2,5-Diaminotoluene sulfate has been assessed by HPLC, with typical purities exceeding 98.0% tcichemicals.com. The UV detector measures the absorbance of the eluting compounds at specific wavelengths, with common detection wavelengths for diaminotoluenes being in the range of 210-303 nm nih.gov.

Table 3: HPLC Methods for Diaminotoluene Analysis

| Method Type | Stationary Phase | Mobile Phase Example | Detection Wavelength |

| Normal-Phase HPLC | Polar (e.g., silica) | Acetonitrile-water-saturated chloroform (8:2, v/v) nih.gov | 250 nm nih.gov |

| Reversed-Phase HPLC | Non-polar (e.g., C18) | Acetonitrile, water, and phosphoric acid sielc.comsielc.com | 210 nm, 254 nm, 303 nm nih.gov |

Reversed-Phase HPLC for Amines and Isocyanates

Reversed-phase HPLC is a highly effective method for the separation of various aromatic amines. This technique utilizes a non-polar stationary phase, most commonly a C18 (octadecylsilane) bonded silica, and a polar mobile phase, typically a mixture of water or a buffer and a water-miscible organic solvent like acetonitrile or methanol (B129727).

The separation of aromatic amine isomers can be challenging, but ion-pair reversed-phase HPLC can provide excellent resolution. This approach involves adding an ion-pairing reagent, such as an alkyl sulfonic acid, to the mobile phase. The ion-pairing reagent forms a neutral complex with the ionized amine analytes, which can then be retained and separated on the reversed-phase column. For instance, a method using a C18 column with a mobile phase of a phosphate (B84403) buffer containing 1-hexanesulfonic acid and methanol has been successful in separating various amine isomers tandfonline.com. This technique is also applicable for the simultaneous determination of diaminotoluenes and their corresponding diisocyanates in workplace air samples, after appropriate derivatization cdc.gov.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of 2,5-Diaminotoluene dihydrochloride. These techniques provide information about the molecular structure, functional groups, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is used to determine the structure of the molecule by providing information about the number and types of hydrogen atoms present. A 1H NMR spectrum is available for this compound chemicalbook.com.

Mass Spectrometry (MS) : Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. A GC-MS spectrum is available for 2,5-Diaminotoluene sulfate nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of 2,5-Diaminotoluene sulfate shows absorption maxima (λmax) at 210 nm, 254 nm, and 303 nm nih.gov.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. An FTIR spectrum, typically obtained using a KBr wafer, is available for 2,5-Diaminotoluene sulfate nih.govchemicalbook.com.

Other Quantitative and Qualitative Analytical Approaches

Beyond chromatographic and spectroscopic techniques, other analytical methods can be employed for the quantitative and qualitative analysis of 2,5-Diaminotoluene and its salts.

Titration : Nonaqueous titration is a method used to determine the purity of 2,5-Diaminotoluene, with purities of at least 98.0% being reported tcichemicals.comavantorsciences.com. Potentiometric titration has also been described for the analysis of diamino compounds researchgate.net.

Electrochemical Methods : Electrochemical techniques offer a sensitive approach for the detection of diaminotoluenes. For example, an electrochemical detection platform has been developed for 2,4-diaminotoluene (B122806) using a modified glassy carbon electrode, demonstrating good sensitivity and a wide linear range rsc.org. Such methods could potentially be adapted for the analysis of this compound.

Gravimetric Determination of Diacetyl Derivatives

Gravimetric analysis, a traditional and highly accurate analytical method, can be adapted for the determination of this compound through the formation of its diacetyl derivative. This method is based on the quantitative conversion of the analyte into a stable, insoluble compound of known stoichiometry, which can then be isolated, dried, and weighed.

The underlying principle involves the acetylation of the two primary amino groups of 2,5-Diaminotoluene using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction results in the formation of N,N'-(2-methyl-1,4-phenylene)diacetamide, the diacetyl derivative. Under controlled reaction conditions, this derivative can be precipitated from the reaction mixture.

Generalized Procedure:

An accurately weighed sample containing this compound is dissolved in a suitable solvent.

An excess of an acetylating agent, often in the presence of a catalyst or a base to neutralize the liberated hydrochloric acid, is added to the solution.

The reaction mixture is heated to ensure complete acetylation of the diamine.

Upon cooling, the diacetyl derivative, which is sparingly soluble, precipitates out of the solution.

The precipitate is collected by vacuum filtration, washed with a solvent in which the derivative is insoluble to remove any impurities, and then dried to a constant weight in an oven.

The mass of the precipitated diacetyl derivative is used to calculate the amount of this compound in the original sample, based on the stoichiometry of the reaction.

This method, while potentially time-consuming, can offer high accuracy and precision when performed carefully, as it relies on the direct measurement of mass.

Iodometric Titration Methods

Iodometric titration provides an indirect titrimetric method for the quantification of this compound. This technique is based on a redox reaction where the analyte is first reacted with an excess of a standard solution, and the unreacted portion of the standard is then determined by titration with iodine.

A common approach for aromatic amines is bromination, followed by iodometric determination of the excess bromine. The aromatic ring of 2,5-Diaminotoluene is activated by the amino groups, leading to rapid and quantitative substitution by bromine at the available ortho and para positions.

Principle of the Bromination-Iodometric Method:

A known excess of a standard brominating agent (a solution of bromine or a mixture of potassium bromate (B103136) and potassium bromide in acid) is added to a known volume of the sample solution containing this compound.

The bromine reacts with the 2,5-Diaminotoluene via electrophilic substitution on the aromatic ring.

After the reaction is complete, the unreacted bromine is determined. This is achieved by adding an excess of potassium iodide to the reaction mixture. The excess bromine oxidizes the iodide ions to iodine.

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275), using starch as an indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex color.

A blank titration, without the analyte, is also performed to determine the initial amount of bromine. The amount of this compound is then calculated from the difference in the volume of sodium thiosulfate solution consumed in the blank and the sample titrations.

Colorimetric Tests for Aromatic Amines

Colorimetric methods are widely used for the qualitative and quantitative analysis of aromatic amines due to their simplicity, sensitivity, and the characteristic colors produced. The azo dye test is a classic colorimetric method for the detection and estimation of primary aromatic amines like 2,5-Diaminotoluene. europa.eucir-safety.org

This test is based on a two-step reaction: diazotization followed by a coupling reaction.

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt is then coupled with a suitable coupling agent, such as an activated aromatic compound like 2-naphthol (B1666908) (beta-naphthol) in an alkaline solution. This coupling reaction forms a highly colored azo dye.

The intensity of the color produced is proportional to the concentration of the aromatic amine in the sample. For quantitative analysis, the absorbance of the resulting colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), and the concentration is determined from a calibration curve prepared using standard solutions of the analyte. The formation of a scarlet red or orange-red dye is a positive indication of the presence of a primary aromatic amine. europa.eucir-safety.org

Table 1: Azo Dye Test for 2,5-Diaminotoluene

| Step | Reagents | Observation |

|---|---|---|

| Diazotization | This compound, Sodium nitrite, Hydrochloric acid (0-5 °C) | Formation of a diazonium salt solution. |

| Coupling | Diazonium salt solution, 2-Naphthol in sodium hydroxide (B78521) solution | Formation of a distinct orange to red colored azo dye. |

Single Cell Gel Electrophoresis (Comet Assay) for DNA Damage

The Single Cell Gel Electrophoresis, or Comet Assay, is a sensitive and rapid method for detecting DNA damage at the level of individual cells. This technique is particularly relevant for assessing the genotoxic potential of chemical compounds, including this compound. The principle of the comet assay is based on the migration of fragmented DNA in an agarose (B213101) gel under the influence of an electric field.

Assay Procedure:

Cells exposed to the test compound are embedded in a thin layer of agarose on a microscope slide.

The cells are then lysed using detergents and high salt concentrations to remove cellular membranes and proteins, leaving behind the nuclear material (nucleoids).

The slides are placed in an alkaline or neutral electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

Damaged DNA, containing single-strand breaks, double-strand breaks, and alkali-labile sites, relaxes and migrates away from the nucleus towards the anode, forming a "comet tail." Undamaged DNA remains in the nucleus, forming the "comet head."

After electrophoresis, the DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

The comet assay is a valuable tool in toxicology and genetic toxicology for screening chemicals for their potential to cause DNA damage.

Sample Preparation and Extraction Procedures for this compound from Complex Matrices

The extraction of this compound from complex matrices, such as hair dye formulations, is a critical step prior to its quantitative analysis. The choice of extraction procedure depends on the nature of the matrix and the analytical technique to be employed.

For hair dye formulations, which are often emulsions or gels containing a variety of components, a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) is typically used. In one reported method for aromatic amines in hair dyes, an ion-pair extraction is employed. The sample is first dissolved in an acidic solution and sonicated. The aromatic amines are then extracted using an ion-pairing agent like bis-2-ethylhexylphosphate (BEHPA).

Another approach involves a simple dilution followed by extraction. For instance, a hair dye sample can be diluted with a suitable solvent mixture, such as methanol and a buffer, followed by extraction. The extract is then filtered before analysis by techniques like High-Performance Liquid Chromatography (HPLC).

In a study on the absorption of 2,5-diaminotoluene through the skin, its diacetyl metabolite was extracted from urine using ethyl acetate (B1210297) as the solvent. guidechem.com This demonstrates the use of organic solvents for the extraction of the compound and its derivatives from biological matrices.

For solid samples like textiles, a common procedure involves an initial degreasing step, followed by extraction with a heated citrate (B86180) buffer. The azo dyes are then cleaved reductively to release the aromatic amines, which are subsequently extracted using a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) on a solid support such as Kieselguhr.

Stability and Recovery Studies in Analytical Solvents

Stability and recovery studies are essential for the validation of any analytical method to ensure the accuracy and reliability of the results. These studies assess the stability of the analyte in the chosen solvent over a period of time and the efficiency of the extraction procedure.

A report by the Scientific Committee on Consumer Safety (SCCS) of the European Commission provides data on the stability of toluene-2,5-diamine. The stability of the test substance was monitored in an aqueous solution and a water:acetone (4:1, v/v) solution over 8 days. The stock solutions were stored at ambient temperature in the dark. The recoveries of the test substance in both solvents were found to be in the range of 99.7–109%, indicating good stability under these conditions. europa.eu

Recovery studies for aromatic amines from hair dye matrices have also been reported. In a study utilizing ion-pair extraction followed by GC-MS analysis, the recoveries of various aromatic amines ranged from 92.2% to 98.4%. The precision of the method, indicated by the relative standard deviations (RSDs), was between 0.7% and 4.2%.

Table 2: Stability of Toluene-2,5-diamine in Different Solvents

| Solvent | Storage Conditions | Duration | Recovery (%) |

|---|---|---|---|

| Aqueous Solution | Ambient temperature, dark | 8 days | 99.7 - 109 |

| Water:Acetone (4:1, v/v) | Ambient temperature, dark | 8 days | 99.7 - 109 |

Data from the Scientific Committee on Consumer Safety (SCCS) report. europa.eu

These studies are crucial to confirm that the analyte does not degrade during sample preparation and analysis and that the extraction method is efficient in isolating the analyte from the matrix.

Pharmacokinetics and Biotransformation of 2,5 Diaminotoluene Dihydrochloride

Absorption Mechanisms and Routes of Entry

The primary routes of exposure to 2,5-Diaminotoluene (B146830) are dermal, through contact with hair dyes, and potentially oral. The absorption through these routes is influenced by the compound's physicochemical properties and the formulation in which it is applied.

Dermal absorption of 2,5-Diaminotoluene has been evaluated in both animal models and human subjects, often using its sulfate (B86663) salt, Toluene-2,5-diamine sulfate, which is common in hair dye formulations.

In a study involving female Wistar Kyoto rats, a dermal application of 33.3 mg/kg of body weight of (14)C-toluene-2,5-diamine sulfate resulted in 10.9% of the applied dose being recovered in the urine and 2.7% in the feces over 96 hours. This indicates that a significant portion of the topically applied dose can penetrate the skin and become systemically available.

Studies in human subjects provide further insight into dermal penetration under realistic use conditions, such as hair dyeing. In one study, five male volunteers had a hair dye formulation containing [Me-(14)C]-toluene-2,5-diamine and unlabeled toluene-2,5-diamine sulfate applied to their scalp. When the formulation was mixed with water, the mean total elimination of radioactivity in urine and feces was 4.81% of the applied dose. When mixed with 6% hydrogen peroxide, this value was 1.31%. Another study estimated that during a typical hair dyeing process, approximately 4.6 mg of 2,5-diaminotoluene sulfate was absorbed through the skin of five volunteers.

A study using pig skin ex vivo investigated the cumulative penetration of a hair dye formulation containing 2,5-diaminotoluene sulfate. After 30 minutes, most of the substance (93.5%) was recovered by rinsing. The total absorption into the skin from a formulation without a coupler was 4.17% ± 2.54%.

| Subject | Formulation Details | Absorption/Excretion (% of Applied Dose) |

|---|---|---|

| Rats | Dermal application (33.3 mg/kg) | 13.6% (10.9% in urine, 2.7% in feces) |

| Humans | Hair dye formulation with water | 4.81% (urine and feces) |

| Humans | Hair dye formulation with 6% hydrogen peroxide | 1.31% (urine and feces) |

| Pig Skin (ex vivo) | Formulation without coupler | 4.17% ± 2.54% |

Oral absorption of 2,5-Diaminotoluene has been investigated in animal models to understand its systemic bioavailability following ingestion. In a study with female Wistar Kyoto rats, single oral gavage doses of (14)C-toluene-2,5-diamine sulfate were administered.

At a dose of 2.5 mg/kg, the mean cumulative recovery of the applied dose after 96 hours was 62.2% in the urine and 31.4% in the feces. At a higher dose of 25.0 mg/kg, the recovery was 72.9% in the urine and 22.0% in the feces. The total recovery in both oral dose groups was approximately 98%, indicating that the compound is well-absorbed from the gastrointestinal tract and subsequently distributed systemically, with the majority being excreted via the kidneys.

| Dose | % Recovered in Urine | % Recovered in Feces | Total Mass Balance (%) |

|---|---|---|---|

| 2.5 mg/kg | 62.2% | 31.4% | ~98% |

| 25.0 mg/kg | 72.9% | 22.0% | ~98% |

The composition of a hair dye formulation significantly impacts the dermal absorption of 2,5-Diaminotoluene. Key components include oxidizing agents like hydrogen peroxide and coupling agents such as resorcinol.

The oxidative process initiated by hydrogen peroxide is essential for dye formation. Studies in human subjects have shown that the presence of 6% hydrogen peroxide in a hair dye formulation reduces the systemic absorption of 2,5-diaminotoluene compared to a formulation mixed only with water (1.31% vs. 4.81% of the applied dose recovered in excreta). This is attributed to the oxidative coupling of 2,5-diaminotoluene with other molecules to form larger dye polymers, which are less capable of penetrating the skin. A lower recovery of radioactivity for the oxidized formulation was also linked to higher retention of the radiolabel in the hair itself.

In an ex vivo pig skin model, the total absorption of 2,5-diaminotoluene sulfate was also affected by the presence of hydrogen peroxide and a coupler. In formulations mixed with peroxide, the total absorption was 3.41% ± 1.32% with the coupler and 3.44% ± 2.84% without the coupler, both slightly lower than the 4.17% ± 2.54% absorption from a formulation without a coupler and mixed only with water.

Distribution within Biological Systems

Following absorption, 2,5-Diaminotoluene and its metabolites are distributed throughout the body via the systemic circulation. The extent of distribution to various tissues depends on factors such as blood flow, tissue permeability, and binding to macromolecules.

Studies using radiolabeled compounds are essential for tracking their distribution in tissues. After intravenous or oral administration of [14C] glucosamine (B1671600) in rats, radioactivity was found to diffuse rapidly into tissues, with levels in the liver and kidneys being higher than in plasma nih.gov. While specific quantitative distribution data for 2,5-diaminotoluene dihydrochloride (B599025) is limited, studies on structurally related aromatic amines provide valuable insights. For instance, following administration of a radiolabeled isomer, 2,4-toluenediamine, to mice, the highest concentrations of radioactivity were found in the liver and kidneys acs.org.

Aromatic amines are generally metabolized primarily in the liver nih.govnih.gov. The metabolites are then transported via the bloodstream to other organs, particularly the kidneys, for excretion nih.gov. This metabolic pathway suggests that the liver and kidneys are the principal organs exposed to the highest concentrations of 2,5-Diaminotoluene and its metabolites following systemic absorption. Studies involving the turnover of other radiolabeled compounds in rats have also identified the kidney, liver, and muscle as being highly active in accumulating the radiolabel nih.gov.

The binding of xenobiotics or their metabolites to proteins is a critical factor in their distribution and biological activity. Aromatic amines, as a class, are known to be metabolically activated, primarily in the liver, to reactive intermediates nih.govnih.gov. These reactive metabolites, such as N-hydroxy-arylamines and their subsequent esterification products, can form covalent adducts with macromolecules, including proteins nih.gov.

Metabolic Pathways and Biotransformation Products

The biotransformation of 2,5-Diaminotoluene is characterized by several key metabolic pathways. In vivo and in vitro studies have identified acetylation of the amino groups as the predominant metabolic route in humans and other species. Other potential, though less universally prominent, pathways include oxidation of the methyl group and hydroxylation of the aromatic ring.

Acetylation of Amino Groups (e.g., N,N'-diacetyl-p-toluenediamine)

The primary metabolic pathway for 2,5-Diaminotoluene in humans and rats is N-acetylation. europa.eu This biotransformation involves the addition of acetyl groups to the two primary amino groups of the toluene (B28343) derivative, resulting in the formation of N,N'-diacetyl-p-toluenediamine. europa.euguidechem.com

In vitro studies using primary hepatocytes from humans, rats, and mice have demonstrated that N-acetylation is the major metabolic reaction across all three species. europa.eu Specifically, 2,5-diaminotoluene sulfate has been identified as a substrate for both N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) enzymes. europa.eu

Human studies have confirmed that 2,5-Diaminotoluene is excreted in the urine predominantly as N,N'-diacetyl-p-toluenediamine rather than as the free amine. guidechem.com Following subcutaneous injection of 5.54 mg of 2,5-Diaminotoluene into human volunteers, an average of 47.6% of the dose was recovered in the urine as the N,N'-diacetyl derivative over 48 hours. guidechem.comnih.gov Similarly, studies on rats receiving oral or intravenous doses identified N,N'-diacetyl-toluene-2,5-diamine as the largest metabolite peak in the urine. europa.eu

Oxidation of Methyl Groups

Oxidation of the methyl group attached to the aromatic ring is a recognized metabolic pathway for diaminotoluenes. However, specific metabolites resulting from the methyl group oxidation of 2,5-Diaminotoluene have not been prominently identified in major metabolic profiling studies in humans or rats. While this pathway is mechanistically plausible for toluene derivatives, the focus of metabolic studies for this specific isomer has remained on the more dominant acetylation pathway.

Ring Hydroxylation and Phenolic Metabolite Formation

Ring hydroxylation, the enzymatic addition of a hydroxyl group to the aromatic ring, represents another potential metabolic pathway. Evidence for this transformation appears to be species-dependent. In vitro studies have shown that mouse hepatocytes exhibit extensive hydroxylation of 2,5-diaminotoluene sulfate. europa.eu

Conversely, studies utilizing human-derived systems have not yielded similar results. Incubation of 2,5-diaminotoluene sulfate with human hepatocytes did not produce any detectable monohydroxylated metabolites. nih.gov This suggests that while ring hydroxylation is a significant metabolic route in mice, it is not a major pathway in humans. For comparison, phenolic metabolites, such as 5-hydroxy-2,4-diaminotoluene, have been identified as the major excretion products for the isomer 2,4-diaminotoluene (B122806) in rabbits, rats, and guinea-pigs, indicating the relevance of this pathway for related compounds. nih.gov

Role of Oxidative Enzymes and Cytochrome P450-mediated Oxidation

The role of cytochrome P450 (CYP450) enzymes in the metabolism of 2,5-Diaminotoluene in humans appears to be minimal. In vitro investigations using pooled human liver microsomes and bacterially expressed human CYP isozymes found no evidence for the production of oxidative metabolites from 2,5-diaminotoluene sulfate. europa.eu This finding is consistent with the absence of hydroxylated metabolites in studies with human hepatocytes. europa.eunih.gov

While CYP450 enzymes are the primary catalysts for many oxidative reactions, other enzyme systems can also be involved. nih.gov The extensive hydroxylation observed in mouse hepatocytes could potentially be mediated by mouse-specific CYP450 isoforms or other non-CYP oxidative enzymes. europa.eu However, for humans, the available data suggest that CYP450-mediated oxidation is not a significant contributor to the biotransformation of 2,5-Diaminotoluene.

Elimination and Excretion Dynamics

Following absorption and metabolism, 2,5-Diaminotoluene and its metabolites are eliminated from the body. The primary route of excretion is via the urine. The dynamics of this process, including excretion rates and elimination half-life, have been characterized in both human and animal studies.

Urinary Excretion Rates and Metabolite Identification

The main metabolite identified in urine following exposure to 2,5-Diaminotoluene is N,N'-diacetyl-p-toluenediamine. europa.euguidechem.com Studies involving human subjects after the application of hair dye containing 2,5-Diaminotoluene found that the greatest rate of urinary excretion occurred during the 5 to 8-hour period following application. guidechem.com

Kinetic studies in humans have provided specific data on elimination rates. In a study of two female subjects following personal hair dye application, 2,5-Toluylenediamine was found to be rapidly absorbed dermally. After a distribution phase of approximately 12 hours, the compound was excreted with a half-time of 8 hours. researchgate.net Another study reported a mean terminal elimination half-life (T1/2) ranging from 11.3 to 14.2 hours. europa.eu

Quantitative data on the amount of excreted metabolites are also available.

| Study Population | Exposure Details | Major Metabolite | Excretion Finding | Source |

|---|---|---|---|---|

| 6 adult volunteers | 5.54 mg subcutaneous injection | N,N'-diacetyl-p-toluenediamine | 47.6% of dose excreted in 48 hours | guidechem.comnih.gov |

| 5 human subjects | Hair dye application (2.5 g of compound) | N,N'-diacetyl-p-toluenediamine | 3.66 mg average total excretion | guidechem.com |

| 2 female subjects | Hair dye application (brown-reddish) | 2,5-Toluylenediamine | 700 µg cumulative excretion in 48 hours | researchgate.net |

| 2 female subjects | Hair dye application (brown-black) | 2,5-Toluylenediamine | 1500 µg cumulative excretion in 48 hours | researchgate.net |

Animal studies provide additional detail on excretion routes. In female Wistar Kyoto rats given a single oral dose of [14C]-toluene-2,5-diamine sulfate, the cumulative recovery of the applied dose after 96 hours was primarily in the urine, with a smaller fraction recovered in the feces.

| Administration Route | Dose | % of Dose in Urine | % of Dose in Feces | Source |

|---|---|---|---|---|

| Oral Gavage | 2.5 mg/kg | 62.2% | 31.4% | nih.gov |

| Oral Gavage | 25.0 mg/kg | 72.9% | 22.0% | nih.gov |

| Dermal Application | 33.3 mg/kg | 10.9% | 2.7% | nih.gov |

These studies collectively demonstrate that 2,5-Diaminotoluene is metabolized, primarily via acetylation in humans, and its metabolites are effectively excreted, with urine being the main elimination pathway.

Fecal Excretion

The elimination of 2,5-diaminotoluene and its metabolites through feces is a notable route of excretion. In a study involving Sprague-Dawley rats, the administration of 2,5-diaminotoluene led to the excretion of 27% of the applied dose via the feces europa.eueuropa.eu. This indicates that a significant portion of the compound or its byproducts is cleared from the body through the gastrointestinal tract.

The primary metabolite identified in these studies was N,N'-diacetyl-toluene-2,5-diamine, which was found to be a major metabolite in urine europa.eueuropa.eu. While this specific metabolite was identified in urine, it is plausible that similar acetylated metabolites, or other biotransformation products, are also present in the feces. The process of biotransformation, which includes acetylation, is a key mechanism for detoxifying and eliminating foreign compounds from the body.

Species-Specific Differences in Elimination

For other isomers of diaminotoluene, such as 2,4-diaminotoluene and 2,6-diaminotoluene (B122827), species-specific differences in metabolism and elimination have been observed. For instance, studies on 2,4-diaminotoluene have indicated that the extent of urinary and fecal excretion can differ between rats and mice. However, due to the strict focus of this article on 2,5-diaminotoluene dihydrochloride, data from these other isomers cannot be directly extrapolated.

Toxicological Research on 2,5 Diaminotoluene Dihydrochloride

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of 2,5-Diaminotoluene (B146830) and its salts has been evaluated in a variety of research settings. These studies are critical for understanding the compound's capacity to interact with genetic material and induce mutations, which are key events in chemical carcinogenesis.

In vitro assays are fundamental in toxicological screening for their ability to rapidly identify substances that can cause genetic mutations. The Bacterial Reverse Mutation Assay, commonly known as the Ames test, is a widely used method for this purpose.

Research has shown that 2,5-Diaminotoluene and its sulfate (B86663) salt exhibit mutagenic activity in the Ames test. Specifically, in studies using various formulations of oxidative hair dyes, Toluene-2,5-diamine sulfate was identified as a likely cause of mutagenicity in the Salmonella typhimurium tester strain TA98 when tested in the presence of a metabolic activation system (S9 mix). nih.govinchem.org The requirement for metabolic activation suggests that the parent compound is converted into a mutagenic metabolite by liver enzymes. Another study also identified 2,5-Diaminotoluene as one of several mutagenic ingredients found in commercial oxidative-type hair dye formulations. nih.gov

| Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Ames Test | S. typhimurium TA98 | With S9 mix | Mutagenic |

| Ames Test | S. typhimurium TA97a | Without S9 mix | (Data relates to H₂O₂ component in dye mix) nih.gov |

No specific studies utilizing the Umu test for 2,5-Diaminotoluene dihydrochloride (B599025) were identified in the reviewed literature.

In vivo assays provide crucial information on a chemical's genotoxic potential within a whole organism, accounting for metabolic and dispositional factors.

The Comet assay, or single-cell gel electrophoresis (SCGE), is another key in vivo test that measures DNA strand breaks in individual cells. While specific data for the 2,5-isomer was not prominent in the reviewed literature, studies on its isomers are informative. For instance, an international validation study of the in vivo rat comet assay examined 2,6-Diaminotoluene (B122827) and found that it induced significantly elevated and dose-dependent DNA damage in the liver, though not in the stomach. nih.gov Research on 2,4-Diaminotoluene (B122806) has also demonstrated its ability to cause DNA damage in the Comet assay in human HepG2 cells. researchgate.net

| Assay | Test System | Endpoint | Result for 2,5-Diaminotoluene |

|---|---|---|---|

| Mouse Spot Test | Mice (transplacental) | Somatic mutations (coat color spots) | Not mutagenic |

| Comet Assay | Rats (for 2,6-isomer) | DNA strand breaks | Positive in liver nih.gov |

The mechanism by which many aromatic amines exert their genotoxic effects involves metabolic activation to reactive intermediates that can bind covalently to DNA, forming DNA adducts. nih.gov These adducts can distort the DNA helix, leading to errors during replication and potentially causing mutations.

While studies specifically detailing DNA adduct formation for 2,5-Diaminotoluene are limited, research on the closely related isomer 2,4-Diaminotoluene provides insight into potential mechanisms. Studies have shown that 2,4-Diaminotoluene can be metabolically activated in vitro to form adducts with calf thymus DNA. nih.gov Immunochemical analysis of this binding demonstrated that the guanine (B1146940) base is the primary target, with the majority of the binding involving the para-amino group of the diamine. nih.gov Such adducts are considered critical lesions that can initiate the process of carcinogenesis.

Clastogenicity is the ability of a compound to induce structural or numerical damage to chromosomes. This can be assessed by looking for chromosomal aberrations (CAs) or sister chromatid exchanges (SCEs) in mammalian cells.

2,5-Diaminotoluene (referred to as 2-methyl-p-phenylenediamine) has been shown to induce a dose-related increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells in the absence of a metabolic activation (S9) system. bohrium.com This indicates a direct clastogenic potential on mammalian cells in vitro.

| Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Without S9 mix | Positive (dose-related increase) bohrium.com |

No specific research data on the induction of sister chromatid exchanges by 2,5-Diaminotoluene dihydrochloride were identified in the reviewed scientific literature.

2,5-Diaminotoluene is a primary intermediate used in oxidative hair dye formulations, where it is combined with an oxidizing agent, typically hydrogen peroxide, to form color. wikipedia.org Research indicates that this oxidative process significantly enhances its mutagenic potential.

Studies have demonstrated that 2,5-Diaminotoluene becomes strongly mutagenic after being oxidized with hydrogen peroxide. nih.gov This suggests that the oxidation products are more potent mutagens than the parent compound. Analysis of commercial hair dye formulations in the Ames test confirmed that the mutagenicity observed in the TA98 strain was likely attributable to the Toluene-2,5-diamine sulfate component in combination with hydrogen peroxide. nih.gov The reaction between aromatic amines and hydrogen peroxide can generate various complex products, including trimers like Bandrowski's base (formed from p-phenylenediamine), which are known to be highly mutagenic. nih.gov

Developmental and Reproductive Toxicity

The potential for 2,5-Diaminotoluene and its salts to interfere with normal development and reproduction has been investigated in animal studies.

In a study involving pregnant rats, the sulfate salt of 2,5-Diaminotoluene (2,5-TDS) was found to be toxic to both the dams and their embryos at a high oral dose. However, lower doses did not result in congenital or maternal abnormalities. In another study, cutaneous exposure of rats to a hair dye formulation containing 3% 2,5-TDS was associated with a statistically significant increase in fetal skeletal anomalies. Interestingly, this effect was not observed in rats treated with a formulation containing 6% 2,5-TDS. Furthermore, a two-generation reproductive study in mice involving dermal application of hair dye formulations containing either 3% or 6% 2,5-TDS found no evidence of pharmacotoxicity, teratogenicity, or any reproductive abnormalities. nih.gov

| Study Type | Species | Key Findings |

|---|---|---|

| Oral Gavage Study | Rat | Embryotoxic and maternally toxic at high doses; no abnormalities at lower doses. nih.gov |

| Dermal Application Study | Rat | Statistically significant increase in fetal skeletal anomalies with a 3% formulation; no adverse changes with a 6% formulation. nih.gov |

| Two-Generation Dermal Study | Mouse | No signs of pharmacotoxicity, teratogenicity, or reproductive abnormalities. nih.gov |

Teratogenic Potential in Animal Models (e.g., skeletal malformations, craniofacial malformations)

Studies in animal models have investigated the potential of 2,5-Diaminotoluene and its salts to cause birth defects. Research in pregnant JCL:ddN mice demonstrated teratogenic effects following subcutaneous administration of this compound. The most significant effects were observed when the compound was administered on day 8 of pregnancy, with 18% of the resulting fetuses exhibiting craniofacial malformations cir-safety.org. In addition to craniofacial abnormalities, these mice also showed a higher incidence of skeletal malformations, including fused or distorted thoracic vertebrae which were associated with absent or fused ribs cir-safety.org.

Dermal exposure studies using hair dye formulations containing the related salt, 2,5-Diaminotoluene sulfate (TDS), have also pointed to teratogenic potential. In one study, cutaneous application of a formulation with 3% TDS to rats led to a statistically significant increase in fetal skeletal anomalies cir-safety.org. However, another study found that rats treated with a 6% TDS formulation did not experience this adverse response cir-safety.org. Subcutaneous doses of this compound were found to be toxic to both dams and their fetuses, causing fetal craniofacial malformations cir-safety.org.

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| This compound | JCL:ddN Mice | Craniofacial malformations; Fused/distorted thoracic vertebrae; Absent/fused ribs. | cir-safety.org |

| 2,5-Diaminotoluene sulfate (3% in formulation) | Rats | Statistically significant increase in fetal skeletal anomalies. | cir-safety.org |

Effects on Fertility and Litter Size in Reproduction Studies

Reproduction studies have been conducted to assess the impact of 2,5-Diaminotoluene compounds on reproductive capabilities and outcomes. In a two-generation reproduction study, mice that received dermal applications of hair-dye formulations containing either 3% or 6% 2,5-Diaminotoluene sulfate showed no signs of reproductive abnormalities cir-safety.org.

Similarly, a mouse spot test involving the dermal administration of this compound to pregnant mice on days 9, 10, and 11 post-fertilization found no adverse effects on fertility or the size of the litters europa.eu. This study also noted that the exposure did not lead to an increase in "white midventral spots" on the offspring, which can be an indicator of toxicity europa.eueuropa.eu.

| Compound | Animal Model | Study Type | Effects on Fertility / Litter Size | Reference |

|---|---|---|---|---|

| 2,5-Diaminotoluene sulfate (3% and 6% in formulation) | Mice | Two-Generation Dermal | No reproductive abnormalities observed. | cir-safety.org |

| This compound | Mice | Mouse Spot Test (Dermal) | No effect on fertility or litter size. | europa.eu |

Immunological Responses and Sensitization Mechanisms

Skin Sensitization in Laboratory Animals and Humans

2,5-Diaminotoluene and its salts are recognized as potent skin sensitizers in both laboratory animals and humans cir-safety.orgeuropa.eu. Sensitization tests have consistently demonstrated the allergenic potential of these compounds cir-safety.org. The Scientific Committee on Consumer Safety (SCCS) has characterized Toluene-2,5-diamine as an "extremely potent skin sensitiser" europa.eu. Laboratory animal tests using 2,5-Diaminotoluene sulfate reported sensitization rates of 10% and 40% at different concentrations cir-safety.org.

Cross-reactivity with Related Compounds (e.g., p-phenylenediamine)

Cross-reactivity between 2,5-Diaminotoluene (TDA) and structurally related compounds, particularly p-phenylenediamine (B122844) (PPD), is a significant phenomenon in contact allergy rug.nlnih.govresearchgate.net. Studies of patch test results have shown that individuals sensitized to PPD or TDA commonly exhibit cross-reactivity rug.nlnih.gov. The strength of the initial patch test reaction is strongly related to the likelihood and number of cross-reactions observed rug.nlresearchgate.net. Both PPD and TDA belong to the same family of ingredients, phenylenediamines, which contributes to this immunological cross-reactivity avivahealth.com. While PPD has historically been used as the primary indicator for hair dye allergy, research shows that reactivity between PPD and TDA is only partial, indicating that TDA can act as a sensitizer (B1316253) on its own researchgate.net.

Cellular Mechanisms of Allergic Contact Dermatitis

The development of allergic contact dermatitis (ACD) from chemicals like 2,5-Diaminotoluene involves a complex, T-cell-mediated immune response . As a low-molecular-weight chemical, 2,5-Diaminotoluene functions as a hapten. It must first penetrate the skin and bind to endogenous proteins to form a hapten-protein conjugate, which is then recognized as an antigen by the immune system nih.gov.

This process is initiated by antigen-presenting cells in the skin, primarily Langerhans cells and dermal dendritic cells nih.gov. These cells take up the hapten-protein conjugate, process it, and migrate to the regional lymph nodes. In the lymph nodes, they present the antigen to naive T-cells, leading to the activation and proliferation of allergen-specific effector T-cells. This initial phase is known as sensitization nih.gov.

Upon subsequent exposure to the same allergen, these memory T-cells are recruited to the skin. Their activation by antigen-presenting cells triggers the release of inflammatory cytokines and chemokines. This cascade results in the characteristic inflammatory response of ACD, including redness, swelling, and blistering at the site of contact nih.gov.

Organ-Specific Toxicity and Pathological Findings

Toxicological studies have identified several target organs for 2,5-Diaminotoluene toxicity following repeated or high-level exposure. The liver and kidneys are recognized as primary targets guidechem.comwho.int. Chronic exposure has been associated with potential hepatotoxic (liver) and nephrotoxic (kidney) effects guidechem.com. Following absorption, the highest concentrations of diaminotoluenes are typically found in the liver, kidneys, and adrenal glands who.int. Pathological findings can include fatty degeneration of the liver guidechem.com.

The compound is also known to be toxic to the central nervous system at high exposure levels guidechem.comwho.int. Additionally, it can affect the hematopoietic system by inducing methemoglobinemia, leading to anemia through the destruction of red blood cells guidechem.comwho.int. This action on the liver and blood cells can result in jaundice guidechem.comwho.int. In a 90-day study, myocyte degeneration was noted, with elevated levels of aspartate aminotransferase (AST) being linked to this myotoxicity europa.eueuropa.eu.

Hepatic and Renal Effects

Toxicological studies on diaminotoluene isomers have revealed notable effects on the liver and kidneys. While data specifically for this compound is limited, research on closely related isomers provides significant insights into potential hepatotoxic and nephrotoxic effects. Chronic exposure to aromatic amines, including diaminotoluenes, has been associated with these adverse outcomes in animal models. guidechem.com

In long-term feeding studies, the structural isomer 2,4-diaminotoluene (2,4-TDA) has been shown to be a primary hepatotoxin. oecd.org Animal studies involving dietary exposure to 2,4-TDA identified hepatotoxicity as the main toxic effect. oecd.org In a two-year study, oral ingestion of 2,4-diaminotoluene accelerated the development of chronic renal disease in F-344 rats. inchem.org These long-term studies also indicated that toxic effects on the liver contributed to the acceleration of chronic renal disease, which in turn led to a marked decrease in survival rates among the test subjects. oecd.org Short-term studies with 2,4-diaminotoluene also resulted in an increased liver-to-body weight ratio. inchem.orgwho.int Furthermore, 2,4-diaminotoluene or its metabolites have been shown to bind irreversibly to hepatic and renal proteins. inchem.org

Studies on the 2,6-diaminotoluene (2,6-TDA) isomer, specifically its dihydrochloride salt, also indicate potential for renal toxicity. In a 90-day subchronic toxicity study, rats administered high doses of 2,6-TDA dihydrochloride exhibited nephrosis, characterized by degenerative lesions of the renal tubules. industrialchemicals.gov.au The table below summarizes key hepatic and renal findings for different diaminotoluene isomers.

Table 1: Summary of Hepatic and Renal Effects of Diaminotoluene Isomers in Animal Studies

| Isomer | Species | Organ(s) Affected | Observed Effects |

|---|---|---|---|

| 2,4-Diaminotoluene | Rat | Liver, Kidneys | Hepatotoxicity, increased liver:body weight ratio, irreversible binding to proteins, accelerated chronic renal disease. oecd.orginchem.org |

| 2,6-Diaminotoluene Dihydrochloride | Rat | Kidneys, Liver | Nephrosis (degenerative lesions of renal tubules), organ darkening. industrialchemicals.gov.au |

Myocyte Degeneration

The toxicological profile of 2,5-diaminotoluene includes concerns regarding its potential effects on muscle tissue. In a safety assessment by the Scientific Committee on Consumer Safety, a clarification was requested concerning findings of myocyte degeneration. europa.eu This finding was noted in a dose-range-finding study that was part of a broader 90-day toxicological evaluation of toluene-2,5-diamine. europa.eu The observation of myocyte degeneration suggests a potential for this compound to induce damage to muscle cells, although the mechanism remains to be fully elucidated.

Comparative Toxicology with Other Diaminotoluene Isomers and Aromatic Amines

The toxicity of diaminotoluenes varies considerably among the different isomers. inchem.orgwho.int Comparative studies reveal differences in acute toxicity, genotoxicity, and carcinogenic potential.

In terms of acute oral toxicity in rats, 2,4-diaminotoluene appears to be more toxic than the 2,3-isomer or a commercial mixture of 2,3- and 3,4-isomers. oecd.orginchem.org The oral LD50 for 2,4-diaminotoluene in rats ranges from 270 to 300 mg/kg body weight, whereas the value for a commercial mixture of 2,3/3,4-TDA was 660 mg/kg, and for 2,3-TDA it was 812 mg/kg. oecd.orginchem.org

Table 2: Comparative Acute Oral LD50 of Diaminotoluene Isomers in Rats

| Isomer/Mixture | Acute Oral LD50 (mg/kg body weight) |

|---|---|

| 2,4-Diaminotoluene | 270 - 300 inchem.org |

| 2,5-Diaminotoluene | 102 europa.eu |

| Commercial TDA mixture (2,3/3,4-TDA) | 660 oecd.org |

| 2,3-Diaminotoluene | 812 oecd.org |

The carcinogenic potential also differs significantly among isomers. 2,4-Diaminotoluene is the only isomer that has consistently produced an increased incidence of tumors in rodents, affecting the liver, subcutaneous tissue, and mammary glands. who.intnih.gov In contrast, a study on 2,6-diaminotoluene dihydrochloride did not find significant carcinogenic effects in rats or mice. industrialchemicals.gov.au The carcinogenic responses observed in studies of 2,4-TDA have been found to be qualitatively similar to those of commercial grade toluene (B28343) diisocyanate (TDI), which is often a mixture of 2,4- and 2,6-isomers. nih.gov

When compared to other aromatic amines, diaminotoluenes show varied genotoxic potential. For instance, in the Umu test using S. Typhimurium, 2,5-diaminotoluene showed positive genotoxicity with metabolic activation (S9 mix). nih.gov In contrast, while p-phenylenediamine, another aromatic amine used in dyes, has been associated with acute toxic effects, there was no convincing evidence of its carcinogenicity in rodent studies, and it showed only weak genotoxicity. nih.gov Another related compound, o-toluidine (B26562), is recognized as a mutagen and a carcinogen in experimental animals. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3-Diaminotoluene |

| 2,4-Diaminotoluene |

| 2,5-Diaminotoluene |

| This compound |

| 2,6-Diaminotoluene |

| 2,6-Diaminotoluene dihydrochloride |

| 3,4-Diaminotoluene |

| o-toluidine |

| p-phenylenediamine |

Environmental Fate and Ecotoxicology of 2,5 Diaminotoluene Dihydrochloride

Environmental Release and Contamination Sources

The primary sources of 2,5-Diaminotoluene (B146830) dihydrochloride (B599025) entering the environment are associated with its manufacturing and its application as a component in hair dyes. who.intecetoc.org Industrial waste, particularly from the production of diaminotoluenes and their subsequent products, contributes significantly to environmental loads. A substantial portion, potentially over 50%, of the environmental release is attributed to the disposal of industrial waste in landfills. who.intecetoc.org

Given that diaminotoluenes are soluble in water, there is a potential for the compound to leak from landfills or storage facilities. ecetoc.org Spills that may occur during transportation and handling also pose a risk of contaminating surface water and groundwater. ecetoc.org The use of 2,5-Diaminotoluene in hair dye formulations means that it can also be released into wastewater systems from households and salons. guidechem.com

Degradation Pathways in the Environment

The persistence of 2,5-Diaminotoluene dihydrochloride in the environment is determined by various degradation processes, which can be categorized as either abiotic or biotic.